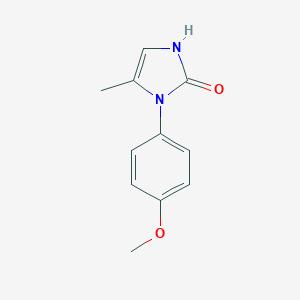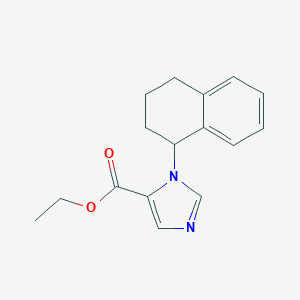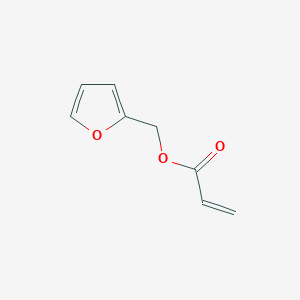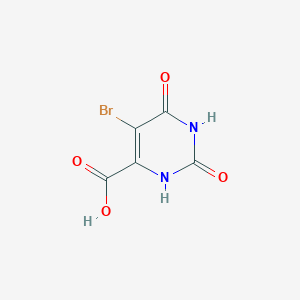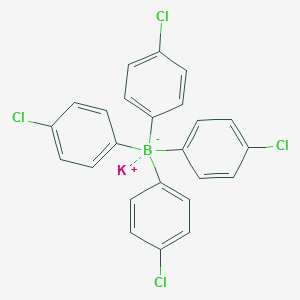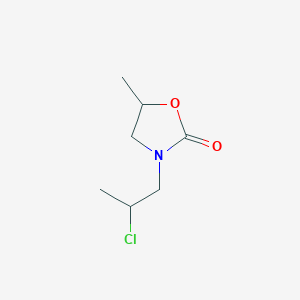
Fenpipramide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenpipramide hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the phenylpiperazine class of compounds, which have been shown to have a variety of biological effects. Fenpipramide hydrochloride has been studied for its potential use in the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mecanismo De Acción
The mechanism of action of fenpipramide hydrochloride is not yet fully understood. However, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that fenpipramide hydrochloride may have a role in the treatment of diseases that are associated with low levels of acetylcholine, such as Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
Fenpipramide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may have a role in the treatment of Alzheimer's disease. It has also been shown to have anti-cancer properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenpipramide hydrochloride has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method. It has also been extensively studied for its potential use in a variety of scientific research applications. However, one limitation of fenpipramide hydrochloride is that its mechanism of action is not yet fully understood, which may limit its potential use in certain areas of research.
Direcciones Futuras
There are several future directions for research on fenpipramide hydrochloride. One area of research could be to further investigate its mechanism of action, which could lead to the development of new treatments for diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of other types of cancer. Additionally, further studies could be conducted to investigate the potential side effects of fenpipramide hydrochloride and to determine the optimal dosage for use in scientific research.
Métodos De Síntesis
The synthesis of fenpipramide hydrochloride involves the reaction of 1-benzylpiperazine with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain fenpipramide hydrochloride. This synthesis method has been well-established and has been used in many studies.
Aplicaciones Científicas De Investigación
Fenpipramide hydrochloride has been studied for its potential use in a variety of scientific research applications. One such application is in the study of cancer. Fenpipramide hydrochloride has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
14007-53-5 |
|---|---|
Nombre del producto |
Fenpipramide hydrochloride |
Fórmula molecular |
C21H27ClN2O |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
2,2-diphenyl-4-piperidin-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O.ClH/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24);1H |
Clave InChI |
GNQVMBPLQIGMHJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |
SMILES canónico |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |
Otros números CAS |
14007-53-5 |
Pictogramas |
Irritant |
Números CAS relacionados |
77-01-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)
